molecular formula C9H8FNO2 B6270553 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1894302-66-9

7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B6270553
CAS No.: 1894302-66-9
M. Wt: 181.16 g/mol
InChI Key: PTSLWVUGUYFVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound featuring a quinoline ring system. This compound is notable for its unique structural properties, which include a fluorine atom at the 7th position and a hydroxyl group at the 6th position. These modifications confer distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be achieved through multiple synthetic routes. One common method involves the reaction of enaminones with acylating agents, followed by electrophilic cyclization. This process is facilitated by the use of acyl Meldrum’s acids, which not only shorten the preparation time but also allow for a wide range of substituents . Another approach includes the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield a fully saturated quinoline derivative.

Mechanism of Action

The mechanism of action of 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group enhances its binding affinity to certain enzymes and receptors. This compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the specific positioning of the fluorine and hydroxyl groups. These modifications enhance its chemical stability and biological activity, making it a more potent and versatile compound for various applications.

Properties

CAS No.

1894302-66-9

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

7-fluoro-6-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8FNO2/c10-6-4-7-5(3-8(6)12)1-2-9(13)11-7/h3-4,12H,1-2H2,(H,11,13)

InChI Key

PTSLWVUGUYFVGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)O)F

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.